molecular formula C12H12F2O4 B2844607 Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate CAS No. 1835726-67-4

Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate

Cat. No.: B2844607
CAS No.: 1835726-67-4
M. Wt: 258.221
InChI Key: WURIVMIRSMPKSV-UHFFFAOYSA-N
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Description

Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate is an organic compound with the molecular formula C12H12F2O4. It is a colorless to pale yellow liquid with a characteristic ester odor. This compound is used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate is typically synthesized through esterification reactions. One common method involves the reaction of 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoic acid.

    Reduction: 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzyl alcohol.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The difluoro group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-methoxy-1,1-difluoro-2-oxoethyl)benzoate
  • Ethyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate
  • Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)phenylacetate

Uniqueness

Methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate is unique due to the presence of both ethoxy and difluoro groups, which impart distinct chemical properties. The difluoro group increases the compound’s stability and resistance to metabolic degradation, while the ethoxy group enhances its solubility and reactivity in organic synthesis.

Properties

IUPAC Name

methyl 2-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O4/c1-3-18-11(16)12(13,14)9-7-5-4-6-8(9)10(15)17-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURIVMIRSMPKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1C(=O)OC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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